3-(5-Bromothiophen-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromothiophen-3-yl)propanoic acid is an organic compound with the molecular formula C7H7BrO2S and a molecular weight of 235.1 g/mol It features a brominated thiophene ring attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromothiophen-3-yl)propanoic acid typically involves the bromination of thiophene followed by a series of reactions to introduce the propanoic acid group. One common method involves the bromination of thiophene to form 5-bromothiophene, which is then subjected to a Grignard reaction with ethyl magnesium bromide to form the corresponding propanoic acid derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(5-Bromothiophen-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Zinc dust and formic acid can be employed for the reduction of the bromine atom.
Substitution: Palladium-catalyzed Suzuki-Miyaura coupling reactions can be used to introduce various aryl or alkyl groups.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Aryl or alkyl-substituted thiophene derivatives.
Scientific Research Applications
3-(5-Bromothiophen-3-yl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and as a precursor for bioactive compounds.
Industry: Used in the development of advanced materials, including polymers and electronic devices
Mechanism of Action
The mechanism of action of 3-(5-Bromothiophen-3-yl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the thiophene ring can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s biological activity .
Comparison with Similar Compounds
- 3-(5-Chlorothiophen-3-yl)propanoic acid
- 3-(5-Fluorothiophen-3-yl)propanoic acid
- 3-(5-Iodothiophen-3-yl)propanoic acid
Comparison: Compared to its halogenated analogs, 3-(5-Bromothiophen-3-yl)propanoic acid offers a unique balance of reactivity and stability. The bromine atom provides a good leaving group for substitution reactions while maintaining the compound’s overall stability. This makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-(5-bromothiophen-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c8-6-3-5(4-11-6)1-2-7(9)10/h3-4H,1-2H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOXPCOXGSOTCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CCC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1504095-39-9 |
Source
|
Record name | 3-(5-bromothiophen-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.